molecular formula C23H21N3O2 B13586317 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B13586317
M. Wt: 371.4 g/mol
InChI Key: WRDXCPDZMJLDQH-UHFFFAOYSA-N
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Description

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine . The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the benzodiazol-2-one ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while nitration of the carbazole moiety can produce nitrocarbazole derivatives .

Scientific Research Applications

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with various molecular targets. The carbazole moiety can interact with DNA and proteins, potentially leading to changes in cellular processes. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one ring. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in organic electronics and medicinal chemistry .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

1-(3-carbazol-9-yl-2-hydroxypropyl)-3-methylbenzimidazol-2-one

InChI

InChI=1S/C23H21N3O2/c1-24-21-12-6-7-13-22(21)26(23(24)28)15-16(27)14-25-19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13,16,27H,14-15H2,1H3

InChI Key

WRDXCPDZMJLDQH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

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